1,6,7,8-Indolizinetetrol, octahydro-, (1S-(1alpha,6beta,7beta,8alpha,8aalpha))-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,6,7,8-Indolizinetetrol, octahydro-, (1S-(1alpha,6beta,7beta,8alpha,8aalpha))- is a chemical compound with a complex structure
Vorbereitungsmethoden
The synthesis of 1,6,7,8-Indolizinetetrol, octahydro-, (1S-(1alpha,6beta,7beta,8alpha,8aalpha))- involves multiple steps. The synthetic routes typically include the use of specific reagents and catalysts to achieve the desired stereochemistry. Industrial production methods may involve large-scale reactions under controlled conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
1,6,7,8-Indolizinetetrol, octahydro-, (1S-(1alpha,6beta,7beta,8alpha,8aalpha))- undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it may be studied for its potential therapeutic effects. In industry, it can be used in the development of new materials and products.
Wirkmechanismus
The mechanism of action of 1,6,7,8-Indolizinetetrol, octahydro-, (1S-(1alpha,6beta,7beta,8alpha,8aalpha))- involves interactions with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
1,6,7,8-Indolizinetetrol, octahydro-, (1S-(1alpha,6beta,7beta,8alpha,8aalpha))- can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include other indolizine derivatives with different stereochemistry or functional groups. The specific properties and applications of this compound make it distinct from its analogs.
Eigenschaften
CAS-Nummer |
117894-10-7 |
---|---|
Molekularformel |
C8H15NO4 |
Molekulargewicht |
189.21 g/mol |
IUPAC-Name |
(1S,6S,7S,8S,8aS)-1,2,3,5,6,7,8,8a-octahydroindolizine-1,6,7,8-tetrol |
InChI |
InChI=1S/C8H15NO4/c10-4-1-2-9-3-5(11)7(12)8(13)6(4)9/h4-8,10-13H,1-3H2/t4-,5-,6-,7-,8-/m0/s1 |
InChI-Schlüssel |
JDVVGAQPNNXQDW-WXUMCUSRSA-N |
Isomerische SMILES |
C1CN2C[C@@H]([C@@H]([C@H]([C@@H]2[C@H]1O)O)O)O |
Kanonische SMILES |
C1CN2CC(C(C(C2C1O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.